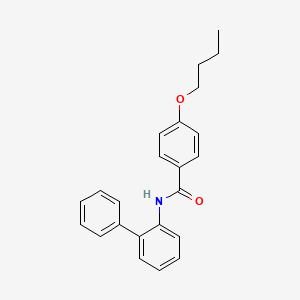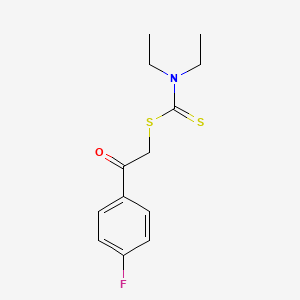
N-2-biphenylyl-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-4-butoxybenzamide, also known as BPN, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPN belongs to the class of compounds known as benzamides, which have been extensively studied for their pharmacological properties.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-4-butoxybenzamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, antitumor, and analgesic properties. N-2-biphenylyl-4-butoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, N-2-biphenylyl-4-butoxybenzamide has been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Wirkmechanismus
The mechanism of action of N-2-biphenylyl-4-butoxybenzamide is not fully understood. However, it has been reported to interact with the endocannabinoid system, specifically the CB2 receptor. N-2-biphenylyl-4-butoxybenzamide has been shown to bind to the CB2 receptor and inhibit its activation, resulting in the inhibition of cancer cell growth and inflammation.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-butoxybenzamide has been reported to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. N-2-biphenylyl-4-butoxybenzamide has also been reported to exhibit analgesic properties by inhibiting the release of substance P, a neuropeptide involved in pain transmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-biphenylyl-4-butoxybenzamide has several advantages for lab experiments. It is a synthetic compound, making it easy to obtain and purify. Additionally, N-2-biphenylyl-4-butoxybenzamide has been extensively studied, and its pharmacological properties are well-known. However, N-2-biphenylyl-4-butoxybenzamide has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the study of N-2-biphenylyl-4-butoxybenzamide. One potential direction is the development of N-2-biphenylyl-4-butoxybenzamide analogs with improved pharmacological properties. Additionally, the mechanism of action of N-2-biphenylyl-4-butoxybenzamide needs to be further elucidated to fully understand its therapeutic potential. Finally, the potential toxicity of N-2-biphenylyl-4-butoxybenzamide needs to be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, N-2-biphenylyl-4-butoxybenzamide is a synthetic compound with potential therapeutic applications. It has been extensively studied for its anti-inflammatory, antitumor, and analgesic properties. N-2-biphenylyl-4-butoxybenzamide interacts with the endocannabinoid system and exhibits a range of biochemical and physiological effects. While N-2-biphenylyl-4-butoxybenzamide has several advantages for lab experiments, its potential toxicity and limited solubility in water are limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of N-2-biphenylyl-4-butoxybenzamide and its potential therapeutic applications.
Synthesemethoden
The synthesis of N-2-biphenylyl-4-butoxybenzamide involves the reaction of 2-biphenylamine and 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an amide bond formation, resulting in the formation of N-2-biphenylyl-4-butoxybenzamide. The purity of the compound can be enhanced through recrystallization and chromatography techniques.
Eigenschaften
IUPAC Name |
4-butoxy-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-2-3-17-26-20-15-13-19(14-16-20)23(25)24-22-12-8-7-11-21(22)18-9-5-4-6-10-18/h4-16H,2-3,17H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCPHUHGLRTQTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]-4-methyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B5055076.png)
![N~2~-(2-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5055084.png)

![4-{2,5-dioxo-3-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}benzoic acid](/img/structure/B5055100.png)
![N-(3,4-dichlorophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5055108.png)
![benzyl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}butanoate](/img/structure/B5055115.png)
![2-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5055116.png)
![1-(3-methylbenzyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5055122.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B5055130.png)
![3-{[(4-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5055136.png)


![2-fluoro-N-{3-[N-(4-methoxybenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5055163.png)